1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride
Overview
Description
1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2OS and a molecular weight of 235.17 g/mol. This compound is characterized by the presence of amino and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride typically involves the reaction of 3-amino-2-(aminomethyl)propyl sulfide with ethanone under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(aminomethyl)propanoic acid
- Methyl 3-amino-2-(aminomethyl)propanoate
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
Uniqueness
1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride is unique due to its specific combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
S-[3-amino-2-(aminomethyl)propyl] ethanethioate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-5(9)10-4-6(2-7)3-8;;/h6H,2-4,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHDFUYGYYOWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CN)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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